METHYL 2-({[2-(4-PROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-({[2-(4-PROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety
Preparation Methods
The synthesis of METHYL 2-({[2-(4-PROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the quinoline and thiophene ringsIndustrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Scientific Research Applications
METHYL 2-({[2-(4-PROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The quinoline moiety is known to interact with DNA and proteins, while the thiophene ring can modulate electronic properties, influencing the compound’s activity.
Comparison with Similar Compounds
Similar compounds include other quinoline and thiophene derivatives, such as:
- METHYL 2-({[2-(3-PROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIHYDRONAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE
- METHYL 2-({[2-(3-PROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-PROPYL-3-THIOPHENECARBOXYLATE These compounds share structural similarities but differ in their specific substituents and ring systems, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C30H30N2O4S |
---|---|
Molecular Weight |
514.6g/mol |
IUPAC Name |
methyl 2-[[2-(4-propoxyphenyl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H30N2O4S/c1-3-17-36-20-15-13-19(14-16-20)25-18-23(21-9-7-8-11-24(21)31-25)28(33)32-29-27(30(34)35-2)22-10-5-4-6-12-26(22)37-29/h7-9,11,13-16,18H,3-6,10,12,17H2,1-2H3,(H,32,33) |
InChI Key |
UUXWGXGLBVLLPT-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCC5)C(=O)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCC5)C(=O)OC |
Origin of Product |
United States |
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